

A Comprehensive Technical Guide to 5-Bromo-3-iodopyridin-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-iodopyridin-2-amine

Cat. No.: B1287851

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 5-Bromo-3-iodopyridin-2-amine, a critical intermediate in modern medicinal chemistry. It covers the compound's nomenclature, physicochemical properties, detailed synthesis protocols, and its significant role in the development of novel therapeutic agents.

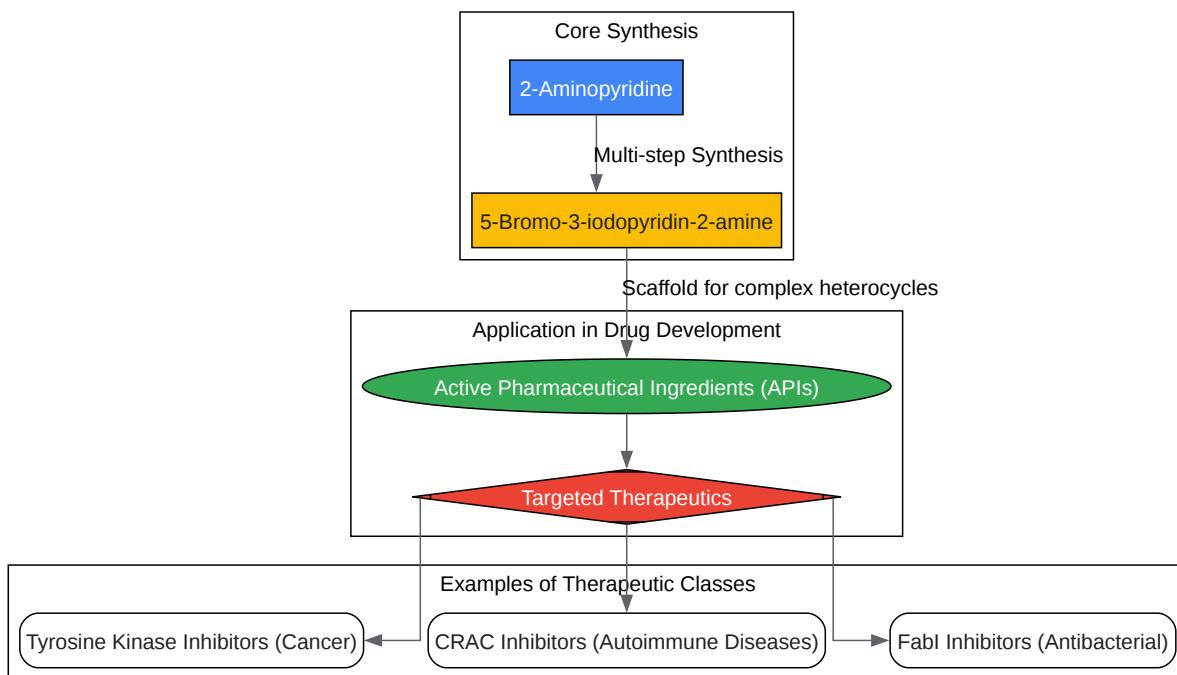
Nomenclature and Structure

The compound commonly referred to as **3-Bromo-5-iodopyridin-2-amine** is systematically named according to IUPAC nomenclature.

- IUPAC Name: 5-bromo-3-iodopyridin-2-amine[1][2]
- Synonyms: 2-Amino-5-bromo-3-iodopyridine, **3-Bromo-5-iodopyridin-2-amine**, 5-bromo-3-iodo-pyridin-2-ylamine[1][2]
- CAS Number: 381233-96-1[1][2]

The numbering of the pyridine ring begins at the nitrogen atom, with substituents assigned the lowest possible locants. This results in the amine group at position 2, the iodine atom at position 3, and the bromine atom at position 5.

Physicochemical and Spectroscopic Data


The key properties of 5-bromo-3-iodopyridin-2-amine are summarized below, providing essential data for laboratory use and characterization.

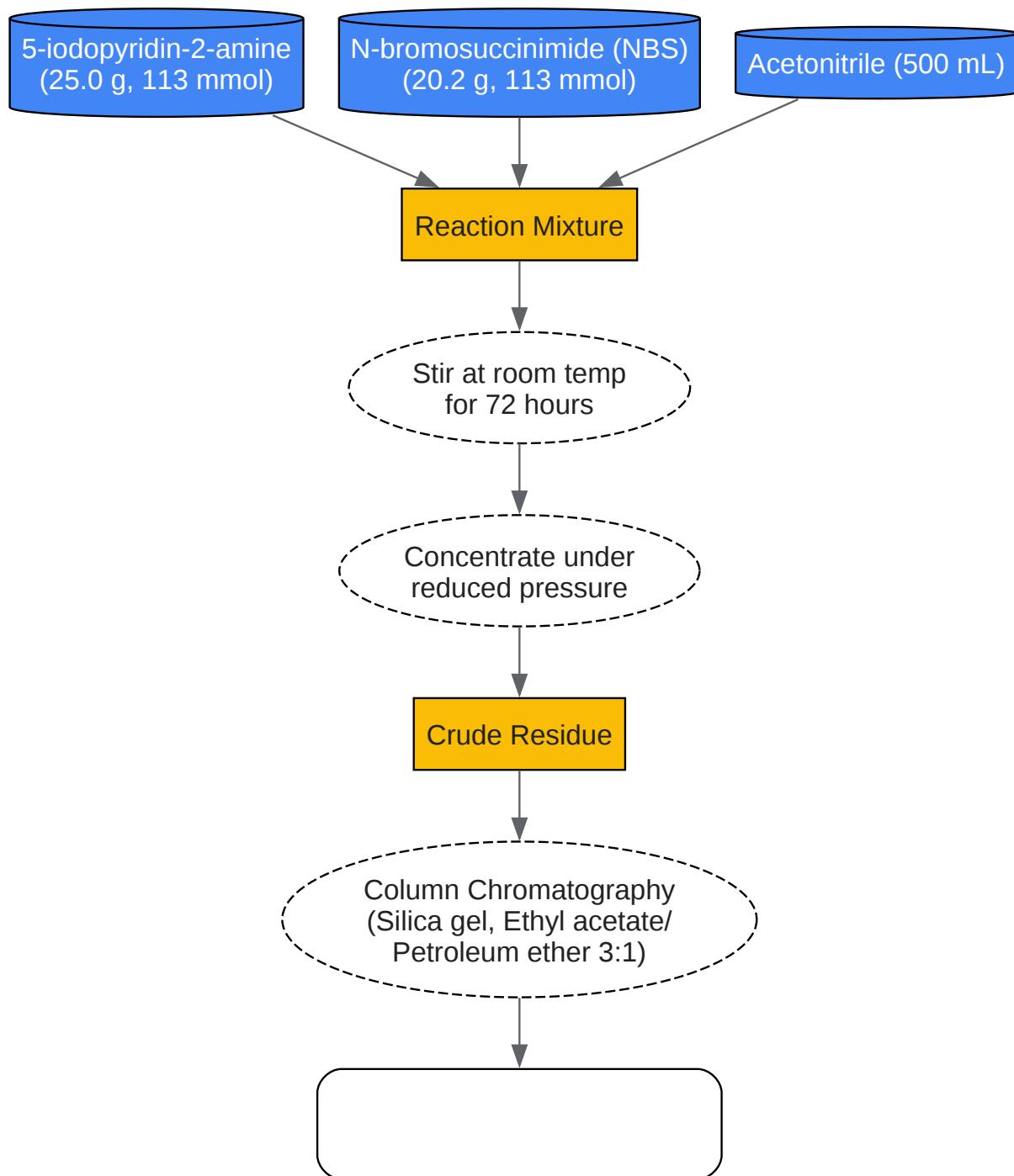
Property	Value	Source
Molecular Formula	C ₅ H ₄ BrIN ₂	[1] [2] [3]
Molecular Weight	298.91 g/mol	[1] [2] [3]
Appearance	White to light yellow solid powder	[3] [4]
Melting Point	~140-145 °C	[4]
¹ H NMR (300 MHz, DMSO-d ₆)	δ 8.07 (s, 1H), 7.98-7.97 (m, 1H), 6.43 (brs, 2H, NH ₂)	[3]
¹ H NMR (300 MHz, CDCl ₃)	δ 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H)	[5]
LC/MS (ESI) [M+H] ⁺	298.9 / 300.7	[3] [5]

Role in Drug Discovery

5-Bromo-3-iodopyridin-2-amine is a highly versatile building block in organic synthesis, particularly valued in the field of drug discovery.[\[6\]](#) Its significance stems from the strategic placement of amino, bromo, and iodo functional groups on the pyridine core, which allows for a wide array of subsequent chemical transformations.[\[6\]](#)

This intermediate is crucial for constructing complex heterocyclic compounds that form the scaffolds of many active pharmaceutical ingredients (APIs).[\[6\]](#) It plays an irreplaceable role in the synthesis of targeted therapies, most notably tyrosine kinase inhibitors used in cancer chemotherapy.[\[5\]](#)[\[7\]](#) The molecule's structure also serves as a foundation for developing CRAC inhibitors for autoimmune and inflammatory diseases, and Fabl inhibitors for their antibacterial properties.[\[7\]](#)

[Click to download full resolution via product page](#)


Fig. 1: Role of 5-Bromo-3-iodopyridin-2-amine in drug discovery.

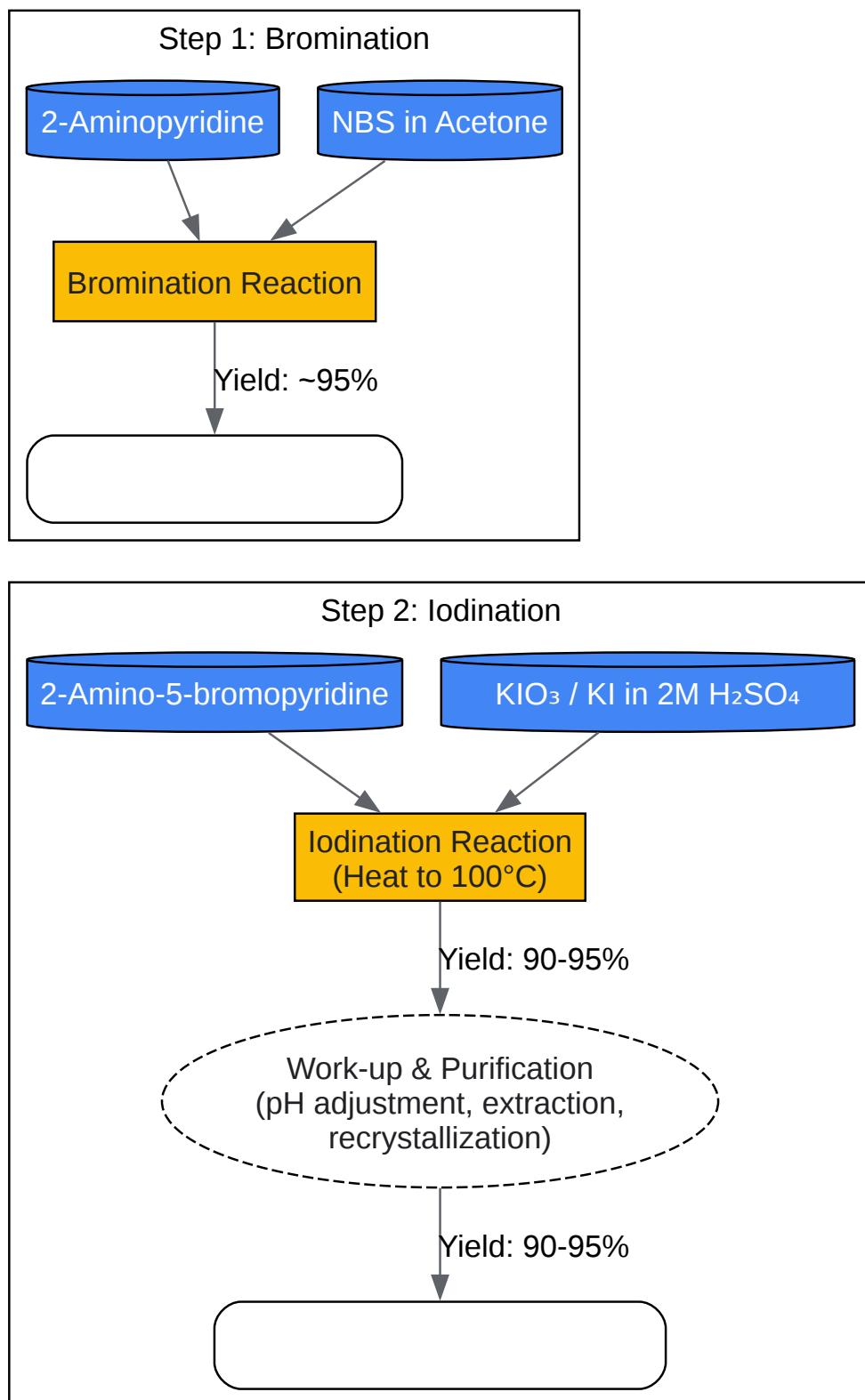
Experimental Protocols: Synthesis

Two primary synthetic routes for 5-Bromo-3-iodopyridin-2-amine are prevalent in the literature. The choice of method often depends on the available starting materials and desired scale.

This protocol describes a direct bromination of a commercially available iodinated precursor.

Experimental Workflow:

[Click to download full resolution via product page](#)


Fig. 2: Workflow for synthesis via bromination.

Detailed Protocol:

- A solution of 5-iodopyridin-2-amine (25.0 g, 113 mmol) in acetonitrile (500 mL) is prepared in a suitable reaction vessel.[3]
- N-bromosuccinimide (NBS, 20.2 g, 113 mmol) is added slowly to the stirred solution at room temperature.[3]
- After the addition is complete, the reaction mixture is stirred at room temperature for 72 hours.[3]
- The solvent is removed by concentration under reduced pressure at 40 °C.[3]
- The resulting residue is purified by column chromatography using silica gel (200-300 mesh) and an eluent of ethyl acetate/petroleum ether (3:1, v/v).[3]
- The final product, **3-bromo-5-iodopyridin-2-amine**, is obtained as a yellow solid (15.9 g, 47% yield).[3]

This widely used method involves the sequential bromination and iodination of 2-aminopyridine. It is considered scalable and commercially feasible.[5][7][8]

Experimental Workflow:

[Click to download full resolution via product page](#)

Fig. 3: Workflow for two-step synthesis from 2-aminopyridine.

Detailed Protocol:**Step 1: Synthesis of 2-Amino-5-bromopyridine**

- 2-Aminopyridine is dissolved in a suitable solvent such as acetone.[5]
- N-Bromosuccinimide (NBS) is added dropwise to the solution while maintaining a controlled temperature (e.g., 10 °C).[5]
- The reaction is stirred for a short period (e.g., 0.5 hours) after addition is complete.[5]
- The solvent is removed by evaporation, and the residue is recrystallized (e.g., from 90% ethanol) to yield 2-amino-5-bromopyridine as a solid. This step can achieve a high yield of around 95%. [5]

Step 2: Synthesis of 5-Bromo-3-iodopyridin-2-amine

- The intermediate, 2-amino-5-bromopyridine (e.g., 50 g, 289 mmol), is dissolved in 2 M sulfuric acid (500 mL).[7][9]
- Potassium iodate (KIO₃, e.g., 30.8 g, 144 mmol) is added to the mixture in portions.[7][9]
- The mixture is heated to 90-100 °C.[7][9]
- An aqueous solution of potassium iodide (KI, e.g., 26.5 g, 160 mmol in 50 mL water) is added slowly dropwise over approximately 1 hour.[9]
- After the addition, stirring is continued for another 30 minutes before cooling to room temperature.[9]
- The pH of the solution is adjusted to 8-9 with an alkaline solution (e.g., NaOH) to precipitate the product.[7][9]
- The mixture is extracted with ethyl acetate. The combined organic layers are washed with aqueous sodium thiosulfate, water, and brine, then dried and concentrated to give the final product.[9] Alternatively, the precipitated solid can be filtered and recrystallized.[7] This step is reported to have yields of 90% or higher.[7][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-bromo-3-iodopyridine, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]
- 5. ijssst.info [ijssst.info]
- 6. nbino.com [nbino.com]
- 7. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 5-Bromo-3- iodopyridin-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287851#3-bromo-5-iodopyridin-2-amine-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com